molecular formula C15H10BrClN2O3S B2427001 (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396874-23-9

(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2427001
CAS No.: 1396874-23-9
M. Wt: 413.67
InChI Key: HIAFYBIHWIWPQF-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: is a complex organic compound that features a combination of furan, thiazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors like β-amino alcohols.

    Coupling Reactions: The final step involves coupling the brominated furan, thiazole, and azetidine intermediates using suitable coupling agents like palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, iron(III) bromide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole and azetidine rings are known to exhibit biological activity, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties, owing to the presence of the furan and thiazole rings.

Mechanism of Action

The mechanism by which (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or activating enzymatic activity. The azetidine ring may interact with receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromofuran-2-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
  • (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to the specific combination of bromine, chlorine, and the azetidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S/c16-12-5-4-10(22-12)14(20)19-6-8(7-19)21-15-18-13-9(17)2-1-3-11(13)23-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAFYBIHWIWPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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